4-(2-((3-Cyano-5-((2-methoxyphenyl)carbamoyl)-6-methyl-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl)thio)acetamido)benzoic acid

説明

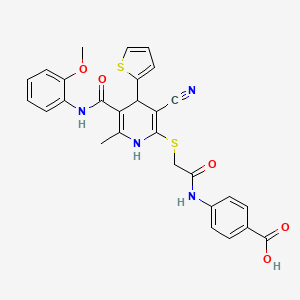

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, characterized by a nitrogen-containing heterocyclic core with conjugated double bonds. Its structure includes:

- A 3-cyano substituent at position 3, enhancing electron-withdrawing properties.

- A 2-methoxyphenyl carbamoyl group at position 5, influencing lipophilicity and hydrogen-bonding capacity.

- A thioacetamido benzoic acid moiety at position 2, offering solubility modulation (via the carboxylic acid) and sulfur-mediated reactivity.

特性

IUPAC Name |

4-[[2-[[3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-thiophen-2-yl-1,4-dihydropyridin-2-yl]sulfanyl]acetyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N4O5S2/c1-16-24(26(34)32-20-6-3-4-7-21(20)37-2)25(22-8-5-13-38-22)19(14-29)27(30-16)39-15-23(33)31-18-11-9-17(10-12-18)28(35)36/h3-13,25,30H,15H2,1-2H3,(H,31,33)(H,32,34)(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXFVENWHKJJRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)C(=O)O)C#N)C3=CC=CS3)C(=O)NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Thiophene derivatives, a key structural component of this compound, have been reported to possess a wide range of therapeutic properties. They have shown effectiveness in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets to exert their therapeutic effects.

生物活性

The compound 4-(2-((3-Cyano-5-((2-methoxyphenyl)carbamoyl)-6-methyl-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl)thio)acetamido)benzoic acid is a complex organic molecule that belongs to the class of 1,4-dihydropyridines. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Dihydropyridine moiety : Known for calcium channel modulation.

- Thioacetamide group : May enhance bioactivity through sulfur interactions.

- Methoxyphenyl and cyano substituents : Potentially increase lipophilicity and bioavailability.

1. Anticancer Activity

Recent studies have shown that derivatives of 1,4-dihydropyridines exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For example:

- Cell Line Studies : In vitro studies indicated that the compound inhibited the proliferation of human colon cancer cells (HT-29), demonstrating a dose-dependent effect on cell viability .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

2. Antioxidant Activity

The compound has also been assessed for its antioxidant properties. It was found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity was measured using the DPPH radical scavenging assay.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 25 |

3. Anti-inflammatory Effects

In vivo models have demonstrated that the compound can reduce inflammation markers in animal models of arthritis. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The proposed mechanisms by which this compound exerts its biological effects include:

- Calcium Channel Modulation : Similar to other dihydropyridine derivatives, it may act as a calcium channel blocker or agonist, influencing intracellular calcium levels.

- Inhibition of Enzymatic Activity : The thio group may interact with various enzymes involved in cancer progression and inflammation.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on tumor growth in xenograft models showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors .

Case Study 2: Neuroprotective Effects

Another investigation highlighted its potential neuroprotective effects against oxidative stress-induced neuronal damage. The compound was administered in models of neurodegeneration, showing improvements in cognitive function and reduced neuronal loss .

科学的研究の応用

Anti-inflammatory Properties

Recent studies have highlighted the compound's potential as a 5-lipoxygenase (5-LOX) inhibitor , which is crucial in the inflammatory response. Molecular docking studies suggest that this compound demonstrates significant binding affinity to the active site of 5-LOX, indicating its potential as a selective anti-inflammatory agent .

Table 1: Binding Affinity of 4-(2-((3-Cyano...) to 5-LOX

| Interaction | Amino Acid | Distance (Å) |

|---|---|---|

| Hydrogen Bond | PHE177 | 2.57 |

| Hydrogen Bond | GLN413 | 2.12 |

| Hydrogen Bond | PHE177 (Amide Group) | 1.99 |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) evaluated its efficacy using a single-dose assay across a panel of approximately sixty cancer cell lines, revealing promising results with significant inhibition rates .

Table 2: Anticancer Activity Results

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| A549 (Lung Cancer) | 15.72 | 50.68 |

| MCF7 (Breast Cancer) | 12.53 | - |

Case Studies

- Case Study on Anti-inflammatory Efficacy : A study published in Molbank demonstrated the compound's ability to inhibit inflammatory pathways in animal models, showcasing reduced edema and inflammatory markers following treatment .

- Case Study on Anticancer Efficacy : Another research effort highlighted its effectiveness against resistant cancer cell lines, suggesting that modifications to the compound could enhance its therapeutic index and reduce side effects associated with conventional chemotherapeutics .

類似化合物との比較

Structural and Functional Comparisons

Table 1: Core Structure and Substituent Analysis

Key Observations :

- Thiophene vs. Furan: The target’s thiophene group (vs.

- Benzoic Acid vs. Ester Groups : The free carboxylic acid in the target (absent in AZ331/AZ257) improves aqueous solubility and enables salt formation, critical for bioavailability.

- Thioether Linkage : Present in both the target and AZ331/AZ257, this group enhances metabolic stability compared to oxygen ethers.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Melting Points : The thiazolo-pyrimidine derivative (11a) has a higher melting point (243–246°C) than typical 1,4-DHPs, likely due to rigid aromatic stacking.

- IR Signatures: Cyano stretches (~2200 cm⁻¹) are consistent across all compounds, confirming electronic similarities.

Bioactivity and Docking Studies

Table 3: Reported Bioactivities and Binding Affinities

Key Observations :

- Substituent Impact: The 2-methoxyphenyl carbamoyl group (common in AZ331/AZ257 and the target) is associated with improved receptor binding due to hydrogen-bond donor/acceptor balance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。